molecular formula C13H8Cl2N2O3S B2562326 (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one CAS No. 338402-04-3

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one

Cat. No.: B2562326
CAS No.: 338402-04-3
M. Wt: 343.18
InChI Key: VYXLHTVCPLTPKI-SNAWJCMRSA-N
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Description

The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one is an organic molecule that features a thiophene ring substituted with two chlorine atoms and a nitrophenyl group attached to an enone structure

Scientific Research Applications

Photophysical Properties and Solvatochromism

The study of chalcone derivatives, including compounds structurally similar to (E)-1-(2,5-dichlorothiophen-3-yl)-3-(3-nitroanilino)prop-2-en-1-one, reveals significant insights into their photophysical properties. These compounds exhibit notable solvatochromic effects in various solvents, demonstrating shifts in absorption and fluorescence spectra. This behavior is attributed to intramolecular charge transfer (ICT) interactions, highlighting their potential in the study of molecular electronics and as fluorescent probes for biological applications (Kumari et al., 2017).

Antimalarial and Antimicrobial Activities

Chalcone analogs have been synthesized and evaluated for their biological activities, including antimalarial and antimicrobial properties. These compounds, through various structural modifications, exhibit potent activity against resistant strains of parasites and microbes. This underscores the potential of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(3-nitroanilino)prop-2-en-1-one and its derivatives in developing new therapeutic agents (Werbel et al., 1986).

Electrochromic and Conductive Polymers

Research into the synthesis of novel conducting polymers incorporating chalcone derivatives has demonstrated the potential for electrochromic device applications. These polymers, characterized by their solubility in common organic solvents and distinct electrochemical properties, offer a pathway for the development of new materials for electronic displays and smart windows (Variş et al., 2006).

Antioxidant Properties

A series of chalcone derivatives have been synthesized and evaluated for their antioxidant activities, showcasing the ability to scavenge free radicals effectively. This suggests that compounds like (E)-1-(2,5-dichlorothiophen-3-yl)-3-(3-nitroanilino)prop-2-en-1-one could serve as lead compounds for the development of new antioxidants, which are crucial in combating oxidative stress-related diseases (Prabakaran et al., 2021).

Quantum Computation and Molecular Docking Studies

The detailed spectroscopic, quantum computational, and molecular docking studies of chalcone derivatives, including (E)-1-(2,5-dichlorothiophen-3-yl)-3-(3-nitroanilino)prop-2-en-1-one, have been conducted. These studies offer valuable insights into the molecular properties and interactions of these compounds with biological targets, paving the way for their application in drug design and material science (SangeethaMargreat et al., 2021).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one typically involves the following steps:

    Formation of the Enone Structure: The enone structure can be synthesized through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions.

    Substitution on the Thiophene Ring: The thiophene ring is chlorinated using reagents such as sulfuryl chloride or chlorine gas in the presence of a catalyst like iron(III) chloride.

    Coupling with the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one: undergoes various chemical reactions, including:

    Oxidation: The enone structure can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium

Properties

IUPAC Name

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(3-nitroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3S/c14-12-7-10(13(15)21-12)11(18)4-5-16-8-2-1-3-9(6-8)17(19)20/h1-7,16H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXLHTVCPLTPKI-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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